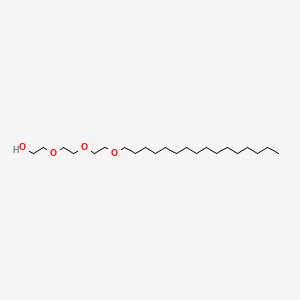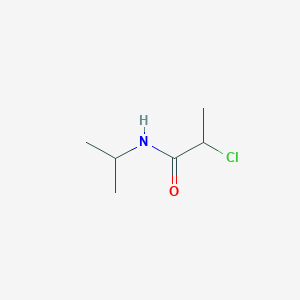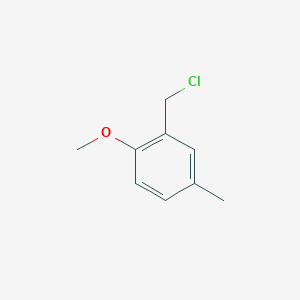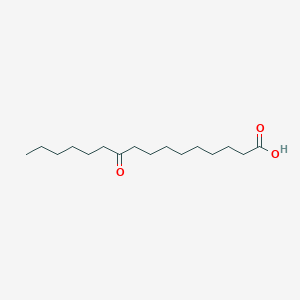
Ethyl 2-(2,4-difluorophenoxy)acetate
概要
説明
Ethyl 2-(2,4-difluorophenoxy)acetate is an organic compound known for its application as a herbicide. It belongs to the family of aryloxyphenoxypropionate herbicides and is recognized for its selective action against broadleaf weeds. This compound is widely used in agriculture to control unwanted vegetation, ensuring the healthy growth of crops.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(2,4-difluorophenoxy)acetate can be synthesized through the esterification of 2-(2,4-difluorophenoxy)acetic acid with ethanol in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
Ethyl 2-(2,4-difluorophenoxy)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to yield 2-(2,4-difluorophenoxy)acetic acid and ethanol.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Nucleophiles like amines or thiols are often employed in substitution reactions.
Major Products Formed
Hydrolysis: 2-(2,4-difluorophenoxy)acetic acid and ethanol.
Oxidation: Various oxidized derivatives depending on the specific conditions.
Substitution: Products vary based on the nucleophile used.
科学的研究の応用
Ethyl 2-(2,4-difluorophenoxy)acetate has several applications in scientific research:
Agricultural Chemistry: Used as a herbicide to study weed control and crop protection.
Biological Studies: Investigated for its effects on plant growth and development.
Medicinal Chemistry: Explored for potential therapeutic applications due to its structural similarity to bioactive compounds.
作用機序
The mechanism of action of Ethyl 2-(2,4-difluorophenoxy)acetate involves its role as a herbicide. It disrupts the growth of broadleaf weeds by mimicking natural plant hormones, leading to uncontrolled growth and eventual death of the weeds. The compound targets specific pathways involved in plant growth regulation, making it effective in selective weed control .
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: Another widely used herbicide with a similar mode of action.
Methyl 2-(2,4-difluorophenoxy)acetate: A closely related compound with similar herbicidal properties.
Uniqueness
This compound is unique due to its specific structural features, which confer selective herbicidal activity against broadleaf weeds while being relatively safe for grasses and other crops. Its efficacy and selectivity make it a valuable tool in agricultural weed management .
特性
IUPAC Name |
ethyl 2-(2,4-difluorophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-2-14-10(13)6-15-9-4-3-7(11)5-8(9)12/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIDQZVFXLEWQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403816 | |
| Record name | Ethyl 2-(2,4-difluorophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
717-30-6 | |
| Record name | Ethyl 2-(2,4-difluorophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[2-(2-methoxyethoxymethyl)-2-(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl Prop-2-enoate](/img/structure/B1608568.png)
![4,6-Diphenyl-[2,2']bipyridinyl](/img/structure/B1608569.png)









